

NIST SRM 1950: The Definitive Guide to Lipidomics Inter-Laboratory Comparison

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Compound of Interest

Compound Name: *1-Myristoyl-sn-glycero-3-phosphocholine-d9*

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Executive Summary

In the fragmented landscape of lipidomics, NIST SRM 1950 (Metabolites in Frozen Human Plasma) serves as the single "source of truth." Unlike genomics, which relies on static templates, the lipidome is highly sensitive to extraction efficiency, ionization suppression, and platform bias.

This guide analyzes the seminal inter-laboratory comparison (Bowden et al., 2017) to objectively compare analytical platforms (Targeted vs. Untargeted vs. Shotgun). It provides a self-validating protocol for researchers to benchmark their in-house workflows against the community consensus, ensuring data integrity for drug development and biomarker discovery.

The Benchmark: What is SRM 1950?

SRM 1950 is not just a plasma sample; it is a certified reference material constructed from the plasma of 100 fasted individuals (demographically representative of the US population).[1]

- Matrix: Human Plasma (Lithium Heparin).[1][2][3]

- Certified Values: Originally for metabolites (amino acids, vitamins), but now the global standard for lipids.
- The Consensus: Through the "Lipidomics Inter-laboratory Comparison Exercise," consensus concentrations (nmol/mL) were established for 339 lipid species across 31 laboratories.[1][4][5]

Inter-Laboratory Comparison: Platform Performance

The NIST study (Bowden et al., 2017) revealed critical performance differences between methodologies.[6] The data below synthesizes the performance of the three dominant architectures used in the ring trial.

Comparative Analysis of Architectures

Feature	Targeted Lipidomics	Untargeted Lipidomics	Shotgun Lipidomics
Primary Instrument	Triple Quadrupole (QqQ)	Q-TOF / Orbitrap (HRMS)	QqQ or HRMS (Infusion)
Quantitation Strategy	Absolute (SRM/MRM)	Relative (Peak Area)	Absolute/Relative
SRM 1950 Coverage	Low (<100 species)	High (>1000 features)	Medium (Class-specific)
Precision (CV)	High (<10-15%)	Moderate (20-30%)	Variable (Ion suppression risks)
Bias vs. Consensus	Low (if matched ISTD used)	Higher (Response factor variation)	Low (for major classes)
Best Use Case	Clinical Validation, Biomarker Quant	Discovery, Pathway Mapping	High-throughput Screening

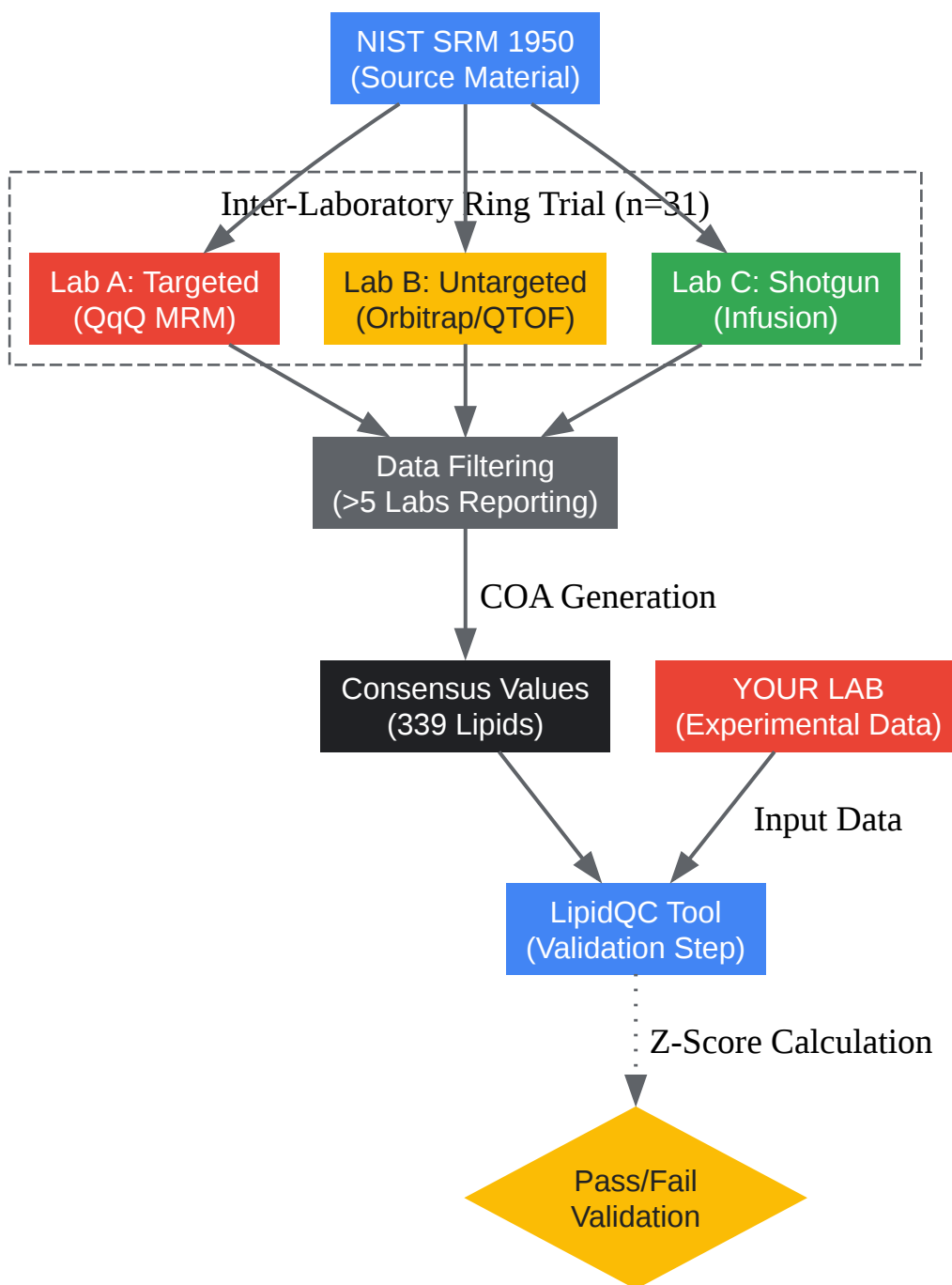
Quantitative Variance by Lipid Class

The study highlighted that measurement error is not uniform. Certain lipid classes are inherently more difficult to quantify due to hydrolysis or ionization issues.

Lipid Class	Consensus CV (Inter-Lab)	Primary Source of Error	Application Scientist Note
Phosphatidylcholines (PC)	~10-15%	Low	Most stable; ionizes well in + mode.
Triacylglycerols (TG)	~20-25%	Isomer co-elution	Ammonium adduct stability varies.
Lysophospholipids (LPC)	>30-40%	In-source fragmentation	Critical: Use soft ionization settings.
Cholesteryl Esters (CE)	~20%	Poor solubility	Requires non-polar solvent (e.g., MTBE).

Visualizing the Consensus Workflow

The following diagram illustrates how the community arrived at the "Truth" values for SRM 1950 and how your lab fits into this ecosystem.



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Caption: The NIST Inter-Laboratory workflow establishing consensus values and the integration of the LipidQC tool for end-user validation.

Protocol: Self-Validating System for SRM 1950

Objective: Validate your lipidomics platform accuracy using SRM 1950. Pass Criteria: Your calculated concentrations must fall within $\pm 20\%$ of the NIST Consensus Mean for $>80\%$ of detected lipids.

Step 1: Sample Preparation (The Critical Variable)

Causality: Incomplete extraction is the #1 cause of inter-lab variance.

- Thaw: Thaw SRM 1950 on ice. Vortex gently for 10s (avoid foaming).
- Aliquot: Transfer 10 μL of plasma to a glass vial.
- Internal Standard Spiking (Mandatory):
 - Add 10 μL of SPLASH® LIPIDOMIX® (Avanti Polar Lipids).
 - Why: You must use deuterated standards for each lipid class. Relying on a single standard (e.g., only PC-d9) for the whole lipidome introduces massive bias due to differential extraction recovery.
- Extraction (Modified BUME or Folch):
 - Add 300 μL Butanol:Methanol (1:1). Vortex 1 min.
 - Add 150 μL Heptane:Ethyl Acetate (3:1). Vortex 1 min.
 - Add 150 μL 1% Acetic Acid. Centrifuge 2000 x g for 10 min.
 - Why: Acidification helps recover acidic phospholipids (PS, PA) often lost in neutral extractions.

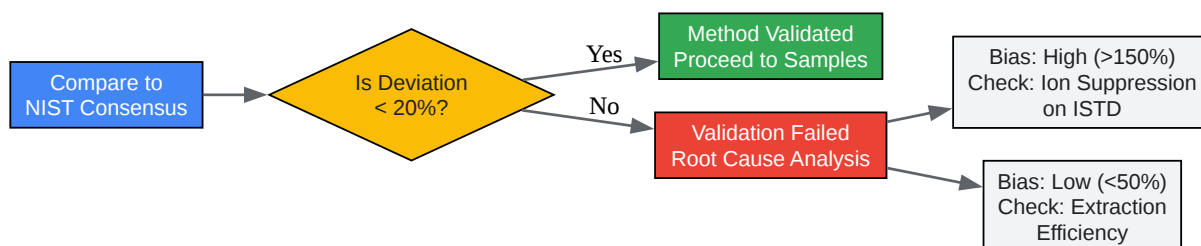
Step 2: Data Acquisition & Processing[1]

- Injection: Inject 1-5 μL onto a C18 column (Reverse Phase) or HILIC (Class separation).
- Identification: Match MS/MS spectra against LipidBlast or NIST libraries.
- Quantification:

- Note: For initial validation, assume Response Factor = 1, but note that this is the primary source of bias in untargeted methods.

Step 3: Validation Logic (Decision Tree)

Use this logic flow to interpret your SRM 1950 results.



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Caption: Diagnostic logic for interpreting SRM 1950 deviations. High bias often indicates internal standard suppression; low bias suggests poor extraction.

Expert Insights & Causality

As an Application Scientist, I observe three recurring failures when labs attempt to match NIST values:

- The "Single Point" Fallacy: Many labs use one internal standard (e.g., PC 17:0) to quantify all lipids. This fails because PC 17:0 does not correct for the extraction efficiency of Triglycerides (TG) or the ionization suppression of Lyso-PC. You must use class-specific internal standards.
- Isotopic Overlap: In high-throughput lipidomics, Type II isotopic overlap (e.g., M+2 peak of a lipid overlapping with the monoisotopic peak of another) causes false positives. NIST consensus values rely on high-resolution data that corrects for this.
- Plasticware Contamination: Phthalates and PEG from low-quality plastic tubes can suppress lipid signals in the 600-900 m/z range. Always use glass inserts or solvent-resistant polypropylene.

References

- Bowden, J. A., et al. (2017).^{[4][5]} Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma. *Journal of Lipid Research*, 58(12), 2275-2288.^{[4][5][7]}
- Koelmel, J. P., et al. (2020).^{[4][8]} LipidQC: Method Validation Tool for Visual Comparison to SRM 1950 Using NIST Interlaboratory Comparison Exercise Lipid Consensus Mean Estimate Values.^[9] *Analytical Chemistry*, 92(12), 8396–8405.
- LIPID MAPS Consortium. (2011). Lipid classification, nomenclature and structural clarification.
- National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 1950.^{[1][2][3][4][5][10][11][12]}

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Sources

- 1. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. touro scholar.touro.edu [touro scholar.touro.edu]
- 4. Scholars@Duke publication: Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [scholars.duke.edu]
- 5. Harmonizing Lipidomics : NIST Interlaboratory Comparison Exercise for Lipidomics using Standard Reference Material 1950 Metabolites in Frozen Human Plasma [oru.diva-portal.org]
- 6. researchgate.net [researchgate.net]

- 7. "Harmonizing Lipidomics: NIST Interlaboratory Comparison Exercise for L" by J Bowden, A Heckert et al. [touro scholar.touro.edu]
- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 9. LipidQC: Method Validation Tool for Visual Comparison to SRM 1950 Using NIST Interlaboratory Comparison Exercise Lipid Consensus Mean Estimate Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRM1950 — mQACC [mqacc.org]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
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